![molecular formula C22H18ClFN4OS B2369578 2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243061-78-0](/img/structure/B2369578.png)
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available literature, related compounds have been synthesized and studied . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the available literature .Scientific Research Applications
Antihistamine Activity
This compound exhibits antihistamine activity, making it relevant for the treatment of allergic conditions. Antihistamines block histamine receptors, alleviating symptoms such as itching, sneezing, and nasal congestion. Researchers are exploring its efficacy in managing allergic rhinitis, urticaria, and other hypersensitivity reactions .
Cocrystallization Studies
In silico screening has explored binary solids formed by cocrystallizing phenylpiperazine-derivative drugs with dicarboxylic acids. This compound could be part of such studies, contributing to drug formulation and stability .
Safety and Hazards
Future Directions
Given the limited information available on this specific compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs or therapies .
properties
IUPAC Name |
2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4OS/c23-17-6-1-2-7-18(17)27-8-10-28(11-9-27)22-25-19-16(13-30-20(19)21(29)26-22)14-4-3-5-15(24)12-14/h1-7,12-13H,8-11H2,(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSFDYPOEMUDFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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